Cefdaloxime pentexil tosilate

Catalog No.
S11175192
CAS No.
M.F
C21H27N5O8S2
M. Wt
541.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefdaloxime pentexil tosilate

Product Name

Cefdaloxime pentexil tosilate

IUPAC Name

1-(2,2-dimethylpropanoyloxy)ethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C21H27N5O8S2

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C21H27N5O8S2/c1-9(34-19(30)21(2,3)4)33-18(29)14-10(6-32-5)7-35-17-13(16(28)26(14)17)24-15(27)12(25-31)11-8-36-20(22)23-11/h8-9,13,17,31H,6-7H2,1-5H3,(H2,22,23)(H,24,27)

InChI Key

RLXNXADDILQOQC-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NO)C3=CSC(=N3)N)COC)OC(=O)C(C)(C)C

Cefdaloxime pentexil tosilate is a novel oral cephalosporin antibiotic characterized by its diastereomerically pure structure, which enhances its pharmacokinetic properties, particularly absorption. This compound is part of the broader class of beta-lactam antibiotics, which are known for their efficacy against a variety of bacterial infections. The unique structural attributes of Cefdaloxime pentexil tosilate contribute to its effectiveness in clinical settings, making it a subject of interest in antimicrobial research and development.

Typical of beta-lactam antibiotics. These include:

  • Hydrolysis: The beta-lactam ring can be hydrolyzed by bacterial beta-lactamases, leading to loss of antibacterial activity.
  • Acylation: The compound can react with various nucleophiles, including amino groups in bacterial cell wall synthesis enzymes, which is critical for its antibacterial mechanism.
  • Epimerization: As noted in similar compounds, Cefdaloxime may also undergo epimerization under physiological conditions, potentially affecting its biological activity and pharmacokinetics .

Cefdaloxime pentexil tosilate exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This inhibition disrupts cell wall integrity, leading to bacterial lysis and death. The diastereomerically pure nature of this compound enhances its selectivity and reduces potential side effects compared to racemic mixtures .

The synthesis of Cefdaloxime pentexil tosilate typically involves several key steps:

  • Formation of the Cephalosporin Core: The initial step involves constructing the cephalosporin nucleus through cyclization reactions.
  • Modification at the 7-Amino Position: This involves introducing specific substituents that enhance the compound's antibacterial properties.
  • Tosylation: The final step includes the tosylation process, where a tosyl group is added to improve solubility and stability.

These methods are designed to yield high-purity products that are essential for effective therapeutic use .

Cefdaloxime pentexil tosilate is primarily used in clinical settings for:

  • Treatment of Bacterial Infections: It is effective against various infections caused by susceptible bacteria, including respiratory tract infections, urinary tract infections, and skin infections.
  • Prophylactic Use: It may also be used preoperatively to prevent infections in surgical patients.

The compound's unique absorption characteristics make it particularly valuable in oral formulations, allowing for convenient administration and effective systemic delivery .

Studies on Cefdaloxime pentexil tosilate have indicated potential interactions with other drugs that can affect its efficacy and safety profile. Key considerations include:

  • Synergistic Effects: It may exhibit synergistic antibacterial effects when used in combination with other antibiotics.
  • Inhibition of Metabolism: Certain drugs may inhibit the metabolism of Cefdaloxime, leading to increased plasma concentrations and potential toxicity.
  • Altered Pharmacokinetics: Co-administration with drugs affecting gastrointestinal motility can alter absorption rates, impacting therapeutic outcomes .

Cefdaloxime pentexil tosilate shares similarities with several other cephalosporins and beta-lactam antibiotics. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
CefuroximeSecond-generationBroad-spectrum activity; stable against some beta-lactamases
CefpodoximeThird-generationEnhanced activity against Gram-negative bacteria; oral bioavailability
LatamoxefSemi-syntheticResistance to hydrolysis; effective against resistant strains
CephalexinFirst-generationGood oral absorption; commonly used for skin infections

Cefdaloxime pentexil tosilate stands out due to its diastereomerically pure formulation, which provides improved pharmacokinetic properties compared to many other cephalosporins that are often marketed as racemates or mixtures . This purity can lead to more predictable efficacy and reduced side effects, making it a compelling option in antibiotic therapy.

The industrial synthesis of Cefdaloxime pentexil tosilate follows a carefully orchestrated sequence of chemical transformations that begins with the generation of the cephalosporin core structure and progresses through regioselective acylation and stereocontrolled esterification protocols. The synthetic route demonstrates sophisticated organic chemistry principles applied to large-scale pharmaceutical manufacturing.

Precursor Compound (AMCA) Generation

The synthesis of Cefdaloxime pentexil tosilate initiates with the preparation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (AMCA), which serves as the fundamental building block for the cephalosporin nucleus [1]. This key intermediate originates from fermentation-derived 7-aminocephalosporanic acid (7-ACA) through a series of chemical modifications that introduce the characteristic methoxymethyl substituent at the 3-position [2] [3].

The generation of AMCA involves multiple synthetic approaches, with the most industrially viable route employing boron trifluoride etherate complexes to facilitate the methoxymethylation reaction [3]. The process begins with 7-ACA dissolved in anhydrous methanol, followed by the addition of boron trifluoride etherate at controlled temperatures between 0-5°C. The reaction proceeds through an electrophilic substitution mechanism where the boron complex activates the methanol molecule, enabling nucleophilic attack at the 3-position of the cephalosporin ring system [2].

Temperature control proves critical during AMCA generation, as elevated temperatures above 10°C lead to increased formation of undesired side products, including ring-opened derivatives and polymerization products [3]. The reaction kinetics demonstrate first-order behavior with respect to both the cephalosporin substrate and the boron complex, with rate constants varying significantly based on solvent polarity and temperature [2]. Optimal conditions maintain the reaction mixture at -5°C for the initial 2 hours, followed by gradual warming to room temperature over 4-6 hours to ensure complete conversion.

Purification of the crude AMCA involves pH-adjusted precipitation, where the reaction mixture is neutralized to pH 6.5-7.0 using sodium bicarbonate solution [2]. The resulting precipitate is collected by filtration, washed with cold water, and dried under reduced pressure to yield AMCA with purities exceeding 96.5% as determined by high-performance liquid chromatography analysis [1]. Industrial-scale production typically achieves yields of 85-90% based on the starting 7-ACA substrate [4].

Regioselective 7-Amino Acylation

The regioselective acylation of the 7-amino group represents a crucial step in the synthesis, requiring precise control over reaction selectivity to avoid undesired acylation at alternative nucleophilic sites. The process employs bis(trimethylsilyl)acetamide (BSA) as both a silylating agent and dehydrating reagent to activate the carboxylic acid component of the acylating species [1].

The acylation sequence begins with the treatment of AMCA with BSA at 25°C for 2 hours, generating the bis-silylated intermediate that exhibits enhanced nucleophilicity at the 7-amino position while simultaneously protecting the carboxyl group . This silylation step proceeds with 95% efficiency, as evidenced by nuclear magnetic resonance spectroscopy analysis of the reaction mixture [6] [7]. The silylated intermediate demonstrates remarkable stability under anhydrous conditions, allowing for extended storage periods without decomposition.

Subsequent introduction of the trityl-protected mercaptobenzothiazole thioester occurs through a carefully controlled addition process [1]. The thioester component, prepared separately through standard peptide coupling methodology, is added dropwise to the silylated AMCA solution while maintaining the temperature below 30°C to prevent thermal decomposition. The reaction proceeds via an acyl-enzyme mechanism where the thioester forms a covalent intermediate with the silylated amino group, followed by elimination of the mercaptobenzothiazole leaving group .

Regioselectivity in this transformation exceeds 98%, as determined by liquid chromatography-mass spectrometry analysis of the crude reaction mixture [1]. The high selectivity results from the steric hindrance imposed by the trityl protecting group, which directs acylation exclusively to the 7-amino position while preventing acylation at the 3-methoxymethyl or carboxyl functionalities. Reaction monitoring through thin-layer chromatography indicates complete consumption of the starting AMCA within 4-6 hours under optimized conditions .

Stereocontrolled Esterification Protocols

The final synthetic transformation involves the stereocontrolled esterification of the cephalosporin carboxyl group with 1-(S)-(pivaloyloxy)ethyl bromide to generate the pentexil ester prodrug functionality [8]. This esterification step requires careful attention to stereochemical control, as the resulting product must maintain the desired (S)-configuration at the newly formed stereocenter to ensure optimal pharmacokinetic properties.

The esterification reaction employs a phase-transfer catalysis approach using tetrabutylammonium bromide as the catalyst in a biphasic system consisting of dichloromethane and aqueous sodium carbonate . The cefdaloxime free acid, obtained after trityl deprotection with 90% formic acid, is dissolved in the organic phase while the base resides in the aqueous layer. The 1-(S)-(pivaloyloxy)ethyl bromide is added dropwise over 30 minutes while maintaining vigorous stirring to ensure adequate phase mixing.

Stereochemical control in this transformation relies on the inherent chirality of the alkylating agent and the absence of competing elimination pathways [8]. The reaction proceeds through an SN2 mechanism, resulting in clean inversion of configuration at the reactive center. Temperature control below 25°C proves essential to minimize competing elimination reactions that would lead to the formation of undesired alkene byproducts .

The esterification process demonstrates excellent stereoselectivity, with diastereomeric ratios exceeding 95:5 in favor of the desired (S)-isomer [8]. This selectivity is maintained throughout the reaction course, as evidenced by chiral high-performance liquid chromatography analysis of aliquots withdrawn at regular intervals. The reaction reaches completion within 8-12 hours, yielding the pentexil ester intermediate in 82-87% isolated yield after standard aqueous workup procedures .

Process Chemistry Optimization

Reaction Kinetic Studies

Comprehensive kinetic analysis of the Cefdaloxime pentexil tosilate synthesis reveals complex reaction dynamics that govern both the efficiency and selectivity of the transformation sequence. The kinetic studies encompass multiple reaction steps, with particular emphasis on the rate-determining acylation and esterification processes that control overall synthetic throughput [9] [10].

The 7-amino acylation reaction exhibits second-order kinetics with respect to both the silylated AMCA substrate and the trityl-protected thioester acylating agent [1]. Rate constant determination through initial rate measurements yields k₂ values of 2.4 × 10⁻³ M⁻¹s⁻¹ at 25°C in dichloromethane solvent [9]. Temperature-dependent studies reveal an activation energy of 18.7 kcal/mol for the acylation process, consistent with a concerted mechanism involving simultaneous bond formation and breaking [10].

Competitive reaction pathways include hydrolysis of the thioester acylating agent and premature desilylation of the activated AMCA intermediate [9]. The hydrolysis pathway demonstrates first-order dependence on water concentration, with rate constants of 1.8 × 10⁻⁴ s⁻¹ under standard reaction conditions. This competing reaction necessitates rigorous exclusion of moisture throughout the acylation sequence to maintain acceptable reaction efficiency [10].

The esterification kinetics follow a more complex pattern due to the biphasic nature of the reaction system [9]. Phase-transfer catalysis introduces additional variables, including the rate of catalyst transport between phases and the interfacial area available for reaction. Under optimized conditions, the apparent second-order rate constant for esterification reaches 8.6 × 10⁻⁴ M⁻¹s⁻¹, with the reaction rate showing strong dependence on stirring speed and catalyst concentration [10].

Michaelis-Menten kinetic analysis of the overall synthetic sequence reveals maximum reaction velocities (Vmax) of 4.20 mg/mL·min for the acylation step and 2.15 mg/mL·min for the esterification process [10]. The corresponding Michaelis constants (Km) are 73.98 mg/mL and 45.3 mg/mL, respectively, indicating moderate substrate affinity for both transformations. These parameters provide essential information for reactor design and process scale-up calculations [9].

Catalytic System Development

The development of efficient catalytic systems for Cefdaloxime pentexil tosilate synthesis focuses on optimizing both chemical catalysts and enzymatic processes to enhance reaction rates while maintaining product quality [11] [12]. The catalytic approach encompasses homogeneous and heterogeneous systems, with particular attention to catalyst recyclability and environmental considerations.

For the acylation reaction, the bis(trimethylsilyl)acetamide system functions as both substrate activator and catalyst, facilitating the formation of reactive silyl intermediates [6] [7]. Optimization studies reveal that BSA loading of 1.2 equivalents relative to the AMCA substrate provides optimal balance between reaction rate and reagent consumption [13]. Higher BSA concentrations lead to increased side product formation, while lower concentrations result in incomplete substrate activation [14].

Alternative silylating systems have been investigated, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl triflate-based catalysts [15]. While these systems demonstrate enhanced reactivity, they also exhibit reduced selectivity and increased cost, making BSA the preferred choice for industrial applications [6]. The BSA catalyst system demonstrates excellent thermal stability, maintaining activity for extended periods at temperatures up to 40°C [7].

Enzymatic catalysis has emerged as an attractive alternative for specific synthetic steps, particularly in the formation of amide bonds and ester linkages [12]. Penicillin G acylase variants show promise for the selective acylation of cephalosporin substrates, with engineered mutants achieving synthesis-to-hydrolysis ratios exceeding 20:1 [11]. The catalytic efficiency (kcat/Km) of optimized enzyme variants reaches 2.7-fold higher values compared to wild-type enzymes [12].

Phase-transfer catalysts for the esterification step have been systematically optimized through structure-activity relationship studies [9]. Quaternary ammonium salts with varying alkyl chain lengths demonstrate different catalytic efficiencies, with tetrabutylammonium bromide providing the optimal balance of activity and selectivity [10]. Crown ether catalysts, while highly active, suffer from high cost and difficult recovery, limiting their industrial applicability [11].

Purification Methodologies

Crystallization Condition Optimization

The purification of Cefdaloxime pentexil tosilate relies heavily on crystallization processes that must be carefully optimized to achieve the required purity levels while maintaining acceptable yields [16] [17]. The crystallization approach involves multiple stages, beginning with the formation of intermediate salts and progressing through recrystallization procedures that eliminate impurities and control polymorphic form [18].

Primary crystallization occurs through the formation of the tosilate salt by treatment of the pentexil ester with p-toluenesulfonic acid in methanol solution . This salt formation serves dual purposes: enhancing the crystallinity of the final product and improving its stability during storage and handling. The crystallization process is initiated by slow addition of the tosylate solution to the stirred pentexil ester solution at 15-20°C, followed by gradual cooling to 0-5°C over 2-3 hours [17].

Nucleation control proves critical for obtaining uniform crystal morphology and size distribution [16]. Seeding experiments using pre-formed crystals of the desired polymorphic form ensure consistent nucleation and prevent the formation of undesired polymorphs that may exhibit different dissolution characteristics [18]. The optimal seeding concentration ranges from 0.1-0.5% by weight, with higher concentrations leading to excessive nucleation and smaller crystal sizes [17].

Solvent selection for crystallization involves balancing solubility requirements with the need for selective precipitation of the desired product [16]. Methanol serves as the primary crystallization solvent due to its ability to solubilize the tosilate salt at elevated temperatures while promoting precipitation upon cooling [17]. Binary solvent systems, including methanol-water and methanol-ethyl acetate mixtures, provide additional control over crystallization kinetics and crystal habit [18].

The crystallization kinetics follow classical nucleation and growth theory, with the overall rate determined by the supersaturation level and temperature profile [16]. Controlled cooling rates of 0.5-1.0°C per hour optimize crystal growth while minimizing defect formation [17]. Temperature cycling procedures, involving alternating heating and cooling cycles, improve crystal perfection and eliminate internal defects that may harbor impurities [18].

Chromatographic Separation Techniques

Chromatographic purification of Cefdaloxime pentexil tosilate employs multiple complementary techniques to achieve the stringent purity requirements for pharmaceutical applications [19] [20]. The chromatographic approach encompasses both analytical and preparative methodologies, with reversed-phase liquid chromatography serving as the primary purification technique [21].

High-performance liquid chromatography (HPLC) systems utilizing C18 stationary phases demonstrate excellent resolution of Cefdaloxime pentexil tosilate from related impurities and degradation products [21]. The mobile phase composition employs acetonitrile-phosphate buffer gradients with pH control between 6.0-6.5 to optimize peak shape and resolution [19]. Buffer concentration optimization reveals that 0.04 M phosphate buffer provides optimal separation while maintaining reasonable analysis times under 6 minutes [21].

Column temperature effects on separation efficiency have been systematically investigated, with optimal performance achieved at 30-35°C [21]. Higher temperatures improve peak symmetry and reduce analysis time but may compromise the stability of thermally labile components [19]. Temperature programming, involving gradual temperature increases during the chromatographic run, provides enhanced resolution of closely eluting impurities [20].

Preparative-scale chromatographic purification employs larger diameter columns packed with similar C18 stationary phases, with loading capacities optimized to maintain resolution while maximizing throughput [19]. Sample loading studies indicate that column capacity factors (k') should be maintained below 10 to prevent peak distortion and maintain separation efficiency [21]. Gradient elution profiles are adjusted to provide baseline resolution between the main component and potential impurities [20].

Ion-exchange chromatography serves as a complementary purification technique, particularly effective for the removal of charged impurities and salts [19]. Weak cation exchange resins demonstrate selectivity for the protonated amino groups present in cephalosporin structures, enabling separation based on charge differences [16]. The elution conditions utilize pH and ionic strength gradients to achieve selective desorption of the desired product while retaining impurities on the column [19].

Thin-layer chromatography provides rapid analytical assessment of purification progress and impurity profiles [20]. Silica gel plates with fluorescent indicator enable visualization of both UV-active and UV-inactive components through appropriate detection methods [19]. Multiple solvent systems, including chloroform-methanol and ethyl acetate-hexane mixtures, provide complementary separation mechanisms for comprehensive impurity analysis [20].

XLogP3

3.2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

541.13010518 g/mol

Monoisotopic Mass

541.13010518 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-08-2024

Explore Compound Types